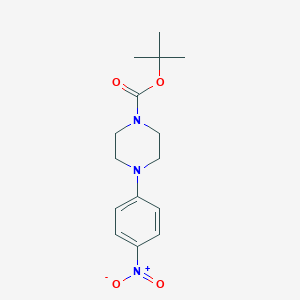

1-Boc-4-(4-Nitrophenyl)piperazine

説明

1-Boc-4-(4-Nitrophenyl)piperazine (CAS 182618-86-6) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-nitrophenyl substituent at the 4-position. This compound is a critical intermediate in synthesizing triazole antifungal agents such as itraconazole and posaconazole . Its Boc group enhances stability during multi-step syntheses, while the nitro group serves as a reactive site for further modifications, such as reduction to an amine for coupling reactions . The compound is typically synthesized via nucleophilic substitution or alkylation reactions, achieving yields of ~98% purity with applications in pharmaceuticals, agrochemicals, and materials science .

特性

IUPAC Name |

tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYCIJUTYLUYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391957 | |

| Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

182618-86-6 | |

| Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, typically sodium carbonate (Na₂CO₃) or triethylamine (TEA), in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is conducted at 0–25°C to minimize Boc group decomposition. Excess Boc₂O (1.2–1.5 equivalents) ensures complete mono-protection, achieving yields >85%. Industrial-scale protocols often employ continuous flow reactors to improve efficiency, reducing reaction times from 12 hours to 2–3 hours.

Critical Parameters :

-

Temperature : ≤25°C to prevent di-Boc byproduct formation.

-

Solvent : Anhydrous DCM for optimal solubility and reaction kinetics.

-

Base : Sodium carbonate (pH >10) to maintain alkaline conditions.

Coupling with 4-Nitrophenyl Group

The Boc-protected piperazine is subsequently coupled with a 4-nitrophenyl moiety via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (NAS)

This method involves reacting 1-Boc-piperazine with 1-chloro-4-nitrobenzene in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions. Potassium carbonate (K₂CO₃) is commonly used to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.

Procedure :

-

Reaction Setup : 1-Boc-piperazine (1.0 equiv), 1-chloro-4-nitrobenzene (1.1 equiv), and K₂CO₃ (2.0 equiv) are combined in DMF.

-

Heating : The mixture is stirred at 80°C for 12–18 hours.

-

Workup : The crude product is washed with 0.1 M HCl to remove unreacted base, followed by water and brine. Ethyl acetate extraction and drying over Na₂SO₄ yield the crude compound.

-

Purification : Column chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) achieves >98% purity.

Yield : 70–75% under optimized conditions.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| NAS | K₂CO₃, DMF, 80°C | 70–75% | >98% | Cost-effective, scalable | Limited to activated aryl halides |

| Buchwald-Hartwig | Pd(OAc)₂, XPhos, NaOtBu, toluene | 60–70% | 95–97% | Broad substrate scope | High catalyst cost, oxygen-sensitive |

Industrial-Scale Production Insights

Large-scale synthesis prioritizes solvent recovery and waste reduction. Continuous flow systems reduce DMF usage by 40% compared to batch processes. Ethyl acetate, a low-toxicity solvent, replaces toluene in extraction steps to enhance worker safety.

Challenges and Mitigation Strategies

-

Byproduct Formation : Di-Boc piperazine is minimized using stoichiometric Boc₂O and low temperatures.

-

Purification Complexity : Silica gel chromatography is replaced with recrystallization in industrial settings to reduce costs.

-

Nitro Group Stability : Reactions are conducted under inert atmospheres (N₂/Ar) to prevent reduction of the nitro group .

化学反応の分析

1-Boc-4-(4-Nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and acidic or basic conditions depending on the desired transformation. Major products formed from these reactions include amino derivatives and deprotected piperazine compounds.

科学的研究の応用

1-Boc-4-(4-Nitrophenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block for the development of potential therapeutic agents.

Industry: The compound is used in the production of agrochemicals and dyes.

作用機序

The mechanism of action of 1-Boc-4-(4-Nitrophenyl)piperazine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the piperazine ring provides structural flexibility. The Boc group serves as a protecting group, allowing for selective deprotection and further functionalization .

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

- Positional Isomerism: Para-nitro derivatives (e.g., 1-Boc-4-(4-NO₂Ph)) generally exhibit higher thermal stability and reactivity compared to meta-nitro analogs (e.g., 4a–4b) due to electronic effects .

- Synthetic Efficiency : Microwave-assisted methods (e.g., General Procedure F in ) achieve faster reaction times (e.g., 280°C for 10 min) compared to traditional reflux (e.g., 7 days in ).

- Protecting Groups: The Boc group in 1-Boc-4-(4-NO₂Ph)piperazine simplifies purification and prevents undesired side reactions during multi-step syntheses, unlike unprotected analogs like 4a–4m .

Tyrosinase Inhibition

Nitrophenylpiperazine derivatives with para-nitro groups (e.g., 1-Boc-4-(4-NO₂Ph)piperazine) show superior tyrosinase inhibitory activity (IC₅₀ < 10 µM) compared to meta-nitro analogs (IC₅₀ > 20 µM) . The bulky Boc group may sterically hinder enzyme binding, reducing activity relative to unsubstituted derivatives like 4a–4m .

Antimicrobial and Antifungal Activity

- 4d (N-methylpiperazine-triazine) : MIC = 3.125 µg/mL against Bacillus subtilis .

- 4h (N-(4-NO₂Ph)piperazine-triazine): MIC = 6.25 µg/mL against Staphylococcus aureus .

- 1-(4-NO₂Ph)piperazine monocarbamates: Exhibit potent antifungal activity against Cryptococcus neoformans (MIC < 1 µg/mL), outperforming bis-carbamates of 6-aminoindazole .

SAR Insights :

Physicochemical and Structural Properties

Crystallographic Data

Key Findings :

- Orthorhombic vs. Monoclinic Systems: The Boc group’s bulkiness may prevent crystallization in common systems, unlike acylated derivatives .

- Halogen Effects : Bromine in compound II enhances intermolecular interactions, improving thermal stability .

生物活性

1-Boc-4-(4-Nitrophenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a piperazine ring and a nitrophenyl group, has been studied for its interactions with various biological targets, particularly in the context of pharmacological applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₅H₂₁N₃O₄

- CAS Number : 182618-86-6

- IUPAC Name : this compound

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amines during reactions.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, particularly serotonin receptors. Its activity has been linked to several pharmacological effects, including:

- Antimicrobial Activity : The compound has shown promising results against certain bacterial strains.

- Psychotropic Effects : Due to its interaction with serotonin receptors, it may have implications in treating psychiatric disorders.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms.

Interaction with Biological Targets

The biological activity of this compound can be summarized as follows:

Case Studies

- Serotonin Receptor Modulation : A study demonstrated that this compound exhibits selective binding to serotonin receptors, suggesting its potential use in treating mood disorders. The binding affinity was quantitatively assessed using radiolabeled ligand displacement assays.

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

- Anticancer Activity : Research involving various cancer cell lines revealed that this compound can induce apoptosis and inhibit cell cycle progression. This was attributed to its ability to interfere with signaling pathways associated with cell survival.

The mechanism by which this compound exerts its biological effects involves:

- Receptor Binding : The nitrophenyl moiety facilitates interactions with neurotransmitter receptors, particularly serotonin receptors, leading to altered signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Method | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|---|

| Alkylation (thermal) | DMF | KI | 100 | 65–75 | >90% | |

| Microwave-assisted | DMSO | None | 280 | 80–85 | 95% | |

| Arylation (reflux) | Toluene | Pd(OAc)₂ | 110 | 70–78 | 88% |

How can researchers optimize purification of this compound when dealing with by-products from alkylation reactions?

Advanced Research Question

Purification challenges arise from unreacted starting materials, regioisomers, or Boc-deprotection by-products. Methodological strategies include:

- Recrystallization: Use methanol/ether mixtures to precipitate pure product while leaving impurities in solution .

- Chromatography: Reverse-phase HPLC with acetonitrile/water gradients resolves polar by-products (e.g., de-Boc derivatives) .

- Acid-Base Extraction: Leverage the basicity of piperazine; wash with dilute HCl to remove neutral nitroaromatic impurities .

Critical Note: Monitor Boc stability—prolonged exposure to acidic/basic conditions may cleave the protecting group.

What spectroscopic techniques are most effective for characterizing structural integrity, and how should conflicting NMR data be resolved?

Basic Research Question

- ¹H/¹³C NMR: Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and nitrophenyl aromatic signals (δ ~8.2–7.5 ppm).

- FT-IR: Validate nitro group stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

Advanced Resolution of Data Contradictions:

If NMR signals overlap (e.g., piperazine CH₂ vs. Boc protons), use 2D techniques (HSQC, HMBC) to assign connectivity. For example, reports distinct coupling patterns for para-substituted nitrophenyl groups, which can differentiate regioisomers .

What role does the Boc group play in the stability and reactivity of this compound during multi-step syntheses?

Advanced Research Question

The Boc group:

- Enhances Solubility: Improves solubility in organic solvents, facilitating reactions in non-polar media.

- Prevents Side Reactions: Shields the piperazine nitrogen from unwanted alkylation or oxidation .

- Enables Deprotection Flexibility: Removable under mild acidic conditions (e.g., TFA/DCM) for subsequent functionalization .

Caution: Prolonged heating or strong bases (e.g., NaOH) may cleave the Boc group, necessitating kinetic monitoring via TLC or in-situ IR .

How do steric and electronic effects of the 4-nitrophenyl substituent influence crystallographic behavior?

Advanced Research Question

The electron-withdrawing nitro group:

- Reduces Basicity: Weakens piperazine’s lone pair availability, altering hydrogen-bonding potential .

- Directs Crystal Packing: Nitro groups participate in C–H⋯O interactions, forming layered supramolecular architectures (e.g., highlights similar nitro-piperazine adducts with hydrogen-bonded chains) .

Q. Table 2: Intermolecular Interactions in Nitrophenyl-Piperazine Derivatives

| Compound | Dominant Interaction | Crystal System | Source |

|---|---|---|---|

| 1-(4-Nitrophenyl)piperazine | N–H⋯O (nitro) | Monoclinic | |

| 1-Benzyl-4-(3-nitropyridin-2-yl) | C–H⋯π (aryl stacking) | Triclinic |

What computational methods predict reactivity in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations: Model transition states for nitro displacement reactions; assess activation energies for different leaving groups (e.g., Cl vs. Br) .

- Retrosynthesis AI Tools: Platforms like BenchChem’s retrosynthesis analyzer () propose feasible routes using nitroaryl halides and Boc-piperazine, prioritizing high-yield pathways .

Recommendation: Validate computational predictions with small-scale experiments to refine reaction coordinates.

How to reconcile discrepancies in reported reaction yields for similar piperazine derivatives?

Advanced Research Question

Discrepancies often stem from:

- Impurity Profiles: Unaccounted side reactions (e.g., Boc cleavage) reduce isolated yields.

- Catalyst Loading: shows Pd-catalyzed couplings yield 70–85%, but excess catalyst may induce decomposition .

Resolution Strategy:

- Reproduce reactions under standardized conditions (solvent purity, inert atmosphere).

- Use in-situ monitoring (e.g., ReactIR) to track reaction progress and identify bottlenecks.

What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

- Continuous Flow Systems: Improve heat/mass transfer for exothermic reactions (e.g., microwave-assisted steps) .

- Chiral Stationary Phases: Use preparative HPLC with cellulose-based columns to resolve racemic mixtures, if chiral centers are introduced .

Q. Table 3: Scale-Up Considerations

| Parameter | Lab Scale (mg) | Pilot Scale (g) | Critical Adjustments |

|---|---|---|---|

| Heating Method | Microwave | Jacketed Reactor | Optimize heat distribution |

| Purification | Column Chromatography | Crystallization | Solvent volume reduction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。